Product packaging for 7-Hydroxy-4-phenylquinoline(Cat. No.:)

7-Hydroxy-4-phenylquinoline

Cat. No.: B8686181
M. Wt: 221.25 g/mol
InChI Key: JIGPHHUBNVTDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-4-phenylquinoline is an organic compound with the molecular formula C15H11NO . It features a quinoline core structure, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. This specific derivative serves as a versatile chemical building block for the design and synthesis of novel compounds in pharmaceutical and agrochemical research. Quinoline derivatives are of significant research interest due to their presence in various bioactive molecules. Studies on analogous structures highlight their potential as core templates in developing anticancer agents and antibacterial compounds . The structure of this compound offers multiple sites for chemical modification, making it a valuable intermediate for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. For Research Use Only. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B8686181 7-Hydroxy-4-phenylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-phenylquinolin-7-ol

InChI

InChI=1S/C15H11NO/c17-12-6-7-14-13(8-9-16-15(14)10-12)11-4-2-1-3-5-11/h1-10,17H

InChI Key

JIGPHHUBNVTDAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NC=C2)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 7 Hydroxy 4 Phenylquinoline and Analogous Structures

Expedient Synthetic Protocols for 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivatives

Recent research has led to the development of highly efficient methods for the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which serve as important precursors to fully aromatized quinoline (B57606) systems.

A particularly effective strategy for constructing these molecules is through a one-pot, three-component reaction involving a substituted benzaldehyde (B42025), malononitrile (B47326), and 3-aminophenol (B1664112). nih.govnih.gov This approach is valued for its operational simplicity, atom economy, and ability to generate molecular diversity from readily available starting materials. nih.govresearchgate.net The reaction proceeds smoothly to afford a variety of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives in good to excellent yields. nih.gov

The success of the one-pot synthesis hinges on the selection of an appropriate catalytic system and the optimization of reaction parameters. Ammonium (B1175870) acetate (B1210297) has been identified as a highly effective and inexpensive catalyst for this transformation. nih.gov Studies on the reaction of benzaldehyde, malononitrile, and 3-aminophenol revealed that using 30 mol% of ammonium acetate in ethanol (B145695) at reflux temperature provides the optimal conditions. researchgate.net

The optimization process involved screening various catalysts and solvents. While catalysts like potassium carbonate and L-proline were tested, ammonium acetate provided superior yields in shorter reaction times. nih.govresearchgate.net Similarly, ethanol was found to be the most suitable solvent compared to water, methanol, and butanol. nih.gov The optimized protocol involves the initial reaction of the aldehyde and malononitrile at room temperature, followed by the addition of 3-aminophenol and heating the mixture to reflux. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 7-Hydroxy-2-imino-4-phenyl-1,2-dihydroquinoline-3-carbonitrile (5a)
CatalystCatalyst Amount (mol%)SolventTimeYield (%)Reference
None-Ethanol1 hrTrace researchgate.net
K₂CO₃25Ethanol/Water (4:1)-43 researchgate.net
L-Proline20Ethanol8-12 hrs- nih.gov
NH₄OAc10Ethanol1 hr65 researchgate.net
NH₄OAc20Ethanol1 hr80 researchgate.net
NH₄OAc30Ethanol20 min92 researchgate.net

The widely accepted mechanism for this three-component synthesis involves a cascade of classical organic reactions. nih.gov The process is initiated by a Knoevenagel condensation between the benzaldehyde and malononitrile, catalyzed by ammonium acetate, to form a benzylidenemalononitrile (B1330407) intermediate. nih.govnih.gov

Following the formation of this activated alkene, a regioselective aza-Michael addition occurs. The 3-aminophenol acts as the nucleophile, with its amino group attacking the β-carbon of the benzylidenemalononitrile intermediate. researchgate.net Computational studies have shown that the Michael addition preferentially takes place at position C1 of 3-aminophenol due to higher reactivity, thermodynamic stability, and reduced steric hindrance compared to other positions. researchgate.net This addition leads to an open-chain intermediate which then undergoes an intramolecular cyclization and tautomerization to yield the final 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivative. nih.govresearchgate.net This pathway results in the formation of 1,2-dihydroquinoline (B8789712) derivatives rather than the 1,4-dihydro isomers or fully aromatized products under these specific conditions. researchgate.net

The one-pot, three-component protocol demonstrates broad substrate scope and good functional group tolerance, primarily by varying the substituted benzaldehyde. researchgate.netresearchgate.net A range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents have been successfully employed to generate a library of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. researchgate.net

Generally, aldehydes with electron-withdrawing groups (e.g., nitro, chloro, bromo) and certain electron-donating groups (e.g., methyl) at the para or meta position afford excellent yields. researchgate.net For instance, p-methylbenzaldehyde resulted in a 94% yield, while m-nitrobenzaldehyde gave an 87% yield. researchgate.net However, strong electron-donating groups like methoxy (B1213986) at the para position resulted in a slightly lower yield (77%), and substitution at the ortho position, regardless of the group's electronic nature, was found to decrease the product yield, likely due to steric hindrance. researchgate.net

Table 2: Substrate Scope for the Synthesis of 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivatives
EntryAldehyde Substituent (R)ProductYield (%)Reference
1H5a92 researchgate.netresearchgate.net
2p-OCH₃5b77 researchgate.netresearchgate.net
3m-OCH₃5c86 researchgate.netresearchgate.net
4p-Cl5d88 researchgate.netresearchgate.net
5m-NO₂5f87 researchgate.netresearchgate.net
6p-Br5j90 researchgate.netresearchgate.net
7p-CH₃5l94 researchgate.netresearchgate.net
8p-OH5m72 researchgate.netresearchgate.net

In the synthesis of quinoline derivatives, controlling stereochemistry and regiochemistry is paramount for accessing specific isomers with desired properties. nih.gov In the context of the three-component synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinolines, regiochemical control is decisively achieved during the Michael addition step. As previously noted, the nucleophilic attack from the amino group of 3-aminophenol occurs specifically at the C1 position, leading exclusively to the 7-hydroxy regioisomer. researchgate.net

While the aforementioned synthesis of 1,2-dihydroquinolines does not typically generate stereocenters that require complex control, the broader field of quinoline synthesis places a high value on stereochemical modulation. nih.gov The synthesis of chiral quinoline alkaloids, for instance, often requires asymmetric synthesis strategies to obtain enantiopure products. rsc.orgrsc.org Techniques such as asymmetric dihydroxylation have been employed to synthesize chiral alkaloids like platydesmine (B1238980) and edulinine (B1212334) in enantiopure form. rsc.org The absolute configuration of these chiral quinolines is crucial as it dictates their biological activity and interaction with chiral environments like biological receptors. rsc.orgrsc.org

One-Pot, Multi-Component Reaction Approaches

Established and Emerging Synthesis Strategies for Related 4-Phenylquinoline (B1297854) Systems

Beyond the dihydroquinoline derivatives, various methods exist for the synthesis of the fully aromatized 7-hydroxy-4-phenylquinoline core and related 4-phenylquinoline systems. These strategies often employ different starting materials and catalytic systems.

A direct and simple method for preparing this compound-2-carboxylic acid involves a three-component heterocyclization of m-aminophenol, acetophenone, and diethyl oxalate. osi.lv This approach provides a straightforward entry to the aromatized quinoline ring system with a carboxylic acid handle for further functionalization.

Another emerging strategy involves a p-Toluenesulfonic acid (TsOH)-catalyzed three-component reaction of an amine, an aldehyde, and an alkyne. rsc.org This method has been successfully applied to the synthesis of 4-ferrocenyl-7-hydroxy-2-phenylquinoline from 3-aminophenol, benzaldehyde, and ferrocenylacetylene in good yield (85%). rsc.org This reaction demonstrates a powerful, metal-free approach to constructing complex quinoline conjugates.

The broader 4-phenylquinoline scaffold can be accessed through numerous established synthetic routes. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and versatile method. mdpi.com Modern variations of this reaction utilize catalysts such as iron(III) chloride for the solvent-free synthesis of 2,4-disubstituted quinolines or employ visible-light-driven manganese photocatalysts for annulation under ambient, aerobic conditions. scispace.comntu.edu.sg These newer methods offer advantages in terms of cost, environmental impact, and milder reaction conditions. scispace.comntu.edu.sg

Adaptations of Classical Quinoline Synthesis (e.g., Friedländer, Conrad-Limpach, Knorr)

Classical name reactions remain fundamental to quinoline synthesis, though they often necessitate harsh conditions like high temperatures and strong acids or bases. jptcp.comderpharmachemica.com Modern applications focus on adapting these methods for specific, functionalized targets like this compound.

The Conrad-Limpach synthesis , discovered in 1887, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization. wikipedia.org To synthesize a this compound derivative using this method, 3-aminophenol would be reacted with a phenyl-substituted β-ketoester. The reaction conditions, particularly temperature, are critical. Heating at lower temperatures (around 100 °C) in the presence of a strong acid can favor the formation of a β-ketoanilide intermediate, which, following the Knorr variation , leads to a 2-hydroxyquinoline. wikipedia.orgmdpi.com Conversely, higher temperatures, often around 250 °C, are required for the electrocyclic ring closing that yields the 4-hydroxyquinoline (B1666331) product. wikipedia.orgmdpi.com The use of an inert, high-boiling solvent like mineral oil has been shown to improve the yields of this cyclization step significantly compared to solvent-free conditions. wikipedia.orgnih.gov

The table below details the results from a one-pot synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which adapts the principles of classical condensation reactions.

EntryAldehyde (Substituent)Reaction Time (min)Yield (%)Reference
1Benzaldehyde (H)2097 researchgate.net
24-Methoxybenzaldehyde3077 researchgate.net
33-Methoxybenzaldehyde3086 researchgate.net
44-Methylbenzaldehyde2594 researchgate.net
54-Chlorobenzaldehyde1595 researchgate.net
64-Bromobenzaldehyde1596 researchgate.net

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and alignment with green chemistry principles. nih.govarabjchem.org

In the context of quinoline synthesis, microwave irradiation has been successfully employed to prepare various derivatives efficiently. For instance, a green and efficient protocol for synthesizing 7-chloro-4-phenoxyquinolines involves the microwave-assisted nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline (B193633) with various phenols. nih.gov Using the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as the reaction medium, excellent yields (72-82%) were achieved in just 10 minutes. nih.gov This highlights a rapid pathway to analogues of this compound.

Similarly, the synthesis of N′-benzylidene-2-propylquinoline-4-carbohydrazides was achieved in very high yields (up to 93%) with reaction times as short as one to three minutes using microwave assistance. arabjchem.org Another study developed a one-step microwave-assisted method for the direct amidation of quinoline-2-carboxylic acid with various anilines, bypassing the need for prior activation of the carboxylic acid. nih.gov These examples underscore the capacity of microwave energy to drive reactions to completion quickly and efficiently, making it a valuable tool for the synthesis of complex quinoline derivatives. arabjchem.orgnih.gov

ReactantsProduct TypeConditionsReaction TimeYieldReference
4,7-dichloroquinoline + Phenols7-chloro-4-phenoxyquinolinesMicrowave, [bmim][PF6]10 min72-82% nih.gov
Quinoline-2-carboxylic acid + AnilinesQuinoline-2-carboxanilidesMicrowave, 150 °C< 2 hoursHigh nih.gov
2-propylquinoline-4-carbohydrazide + AldehydesCarbohydrazide HydrazonesMicrowave1-3 min65-93% arabjchem.org

Development of Novel Routes to this compound-2-carboxylic Acid Derivatives

The synthesis of quinoline carboxylic acids is of significant interest due to their prevalence in pharmacologically active compounds. frontiersin.orgnih.gov While classical methods like the Pfitzinger and Doebner reactions are well-established for producing quinoline-4-carboxylic acids, new methods are being developed for other isomers, such as the 2-carboxylic acid derivative. frontiersin.orgnih.gov

A novel and simple one-pot method has been specifically developed for the preparation of this compound-2-carboxylic acid. osi.lv This approach is based on the three-component heterocyclization of m-aminophenol, acetophenone, and diethyl oxalate. osi.lv This method provides a direct and efficient route to the target compound, bypassing the multi-step or harsh conditions associated with adapting older named reactions.

The Pfitzinger reaction , which traditionally involves the condensation of isatin (B1672199) with a carbonyl compound to yield a quinoline-4-carboxylic acid, serves as a template for synthesizing related structures. rsc.orgfrontiersin.org To create a 2-substituted derivative, a modified starting material or a different reaction pathway is necessary. For instance, researchers have used the Pfitzinger reaction to couple isatin with various substituted acetophenones as a key step in the synthesis of novel 2-substituted phenylquinoline-4-carboxylic acid derivatives. frontiersin.org

The Doebner reaction , an extension of the Doebner-von Miller synthesis, provides another route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. jptcp.comnih.gov This method has been used to prepare 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, a versatile intermediate for further functionalization. nih.gov While these established methods are powerful for accessing the 4-carboxylic acid isomers, the development of targeted, multi-component reactions, like the one using diethyl oxalate, represents a significant advancement for efficiently accessing specific isomers like this compound-2-carboxylic acid. osi.lv

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Hydroxy 4 Phenylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering granular information about the chemical environment of individual atoms. For 7-hydroxy-4-phenylquinoline derivatives, both proton (¹H) and carbon-13 (¹³C) NMR analyses are employed to build a complete picture of the molecular framework. nih.gov

Proton NMR (¹H NMR) spectroscopy provides critical data on the number, type, and connectivity of hydrogen atoms within a molecule. In the analysis of a representative 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivative, the spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to each unique proton. nih.gov

The aromatic protons of the quinoline (B57606) and phenyl rings resonate in the downfield region, generally between δ 6.5 and 8.0 ppm, a characteristic of protons attached to sp²-hybridized carbon atoms. The chemical shifts are influenced by the electronic effects of substituents on the rings. For instance, the proton of the hydroxyl (-OH) group typically appears as a singlet at a lower field, around δ 9.40 ppm, while the amine (N-H) proton is observed further downfield as a singlet near δ 9.71 ppm. The protons on the dihydro part of the quinoline ring structure, specifically the C2-H₂, appear as a singlet around δ 4.54 ppm. nih.gov

Analysis of coupling constants (J values) helps to establish the connectivity between adjacent protons. For example, doublet signals in the aromatic region indicate coupling to a single neighboring proton, which is crucial for assigning the substitution pattern on the quinoline and phenyl rings. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivative nih.gov

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.51-7.73 Multiplet
OH 9.40 Singlet
NH 9.71 Singlet

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in the this compound derivative produces a distinct signal in the spectrum. nih.gov

The aromatic carbons of the quinoline and phenyl rings typically resonate in the range of δ 110-150 ppm. The carbon atom attached to the hydroxyl group (C-7) is observed at a lower field, for instance at δ 156.4 ppm, due to the deshielding effect of the oxygen atom. Similarly, the carbon atoms flanking the nitrogen atom (C-8a and C-4a) and the carbon bearing the phenyl group (C-4) also show characteristic downfield shifts. The C-2 carbon of the dihydroquinoline ring appears at a significantly higher field, around δ 55.4 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for a 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivative nih.gov

Carbon Assignment Chemical Shift (δ, ppm)
C2 55.4
C3 114.2
C4 118.6
C4a 128.4
C5 110.5
C6 129.5
C7 156.4
C8 112.3
C8a 147.2
Phenyl C1' 144.3

In modern structural analysis, computational methods are frequently used to predict NMR spectra. These theoretical predictions, often based on Density Functional Theory (DFT), serve as a valuable tool for validating experimentally obtained data. By calculating the expected chemical shifts for a proposed structure, chemists can compare these values with the experimental spectrum to confirm the structural assignment. This comparative approach is particularly useful for complex molecules or for distinguishing between possible isomers where experimental data alone might be ambiguous. nih.gov For quinoline derivatives, theoretical calculations can help resolve complex signal patterns and provide greater confidence in the assigned structure. nih.gov

Mass Spectrometry for Precise Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of synthesized compounds and to obtain information about their structure through fragmentation analysis. nih.gov

MALDI-TOF-MS is a soft ionization technique that is particularly well-suited for determining the molecular mass of organic compounds with minimal fragmentation. mdpi.com In the analysis of newly synthesized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, MALDI-TOF-MS is used to confirm the molecular weight. The analysis typically shows a prominent peak corresponding to the molecular ion [M]⁺ or a protonated species [M+H]⁺, providing unambiguous confirmation that the compound with the expected molecular formula has been successfully synthesized. nih.gov For example, a derivative with the formula C₂₁H₁₈N₂O₂ would be expected to show a molecular ion peak at m/z 330.38. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a higher-energy ionization technique that causes the molecular ion to break apart into smaller, characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.gov

For this compound derivatives, the EI-MS spectrum reveals the molecular ion peak [M]⁺, confirming the molecular weight. Additionally, the fragmentation pattern can elucidate key structural features. The fragmentation process often involves the cleavage of bonds adjacent to functional groups or the loss of stable neutral molecules. libretexts.org Analysis of these fragment ions helps to piece together the structure of the parent molecule, corroborating the data obtained from NMR spectroscopy. nih.gov The study of fragmentation patterns is crucial for distinguishing between isomers and identifying the specific arrangement of atoms within the molecule. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy Analyses

Detailed experimental FTIR data, including tables of vibrational frequencies and their assignments for this compound, could not be located. Such data would be crucial for identifying the characteristic vibrational modes of its functional groups, including the hydroxyl (-OH), phenyl (-C₆H₅), and quinoline ring C-N and C=C stretching and bending vibrations.

X-ray Crystallography for Definitive Solid-State Structural Information

No published X-ray crystallography studies for this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed intramolecular bond lengths and angles, which are essential for a definitive structural elucidation in the solid state, is unavailable.

Computational Chemistry and Molecular Modeling Investigations on 7 Hydroxy 4 Phenylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic compounds. nih.govnih.gov DFT calculations are employed to optimize the molecular geometry of 7-Hydroxy-4-phenylquinoline, determining its most stable three-dimensional conformation. From this optimized structure, a wealth of information regarding its reactivity and electronic behavior can be derived.

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ajchem-a.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify regions prone to electrophilic and nucleophilic attack.

In the MEP surface of this compound, distinct regions of varying potential are observed:

Negative Regions (Red and Yellow): These areas, characterized by an excess of electrons, represent the most favorable sites for electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group due to their high electronegativity and the presence of lone pairs of electrons. ajchem-a.com These sites are predicted to be the primary centers for interactions with electrophiles or for forming hydrogen bonds as acceptors.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is typically located on the hydrogen atom of the hydroxyl group, making it a likely hydrogen bond donor site. ajchem-a.com The hydrogen atoms on the aromatic rings also exhibit a lesser degree of positive potential.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon backbone of the aromatic rings.

This analysis allows for a clear prediction of how the molecule will interact with other charged or polar species, which is fundamental to understanding its chemical reactivity and biological interactions.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. irjweb.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comijsr.net These descriptors, derived using Koopmans' theorem, provide a quantitative measure of the molecule's stability and reactivity. ajchem-a.com

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Represents the electron-donating ability.
LUMO Energy (ELUMO) -Represents the electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A small gap implies high reactivity. irjweb.com
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2Measures the ability of the molecule to attract electrons. ijsr.net
Chemical Hardness (η) (I - A) / 2Measures resistance to charge transfer. Hard molecules have a large energy gap. irjweb.comijsr.net
Global Softness (S) 1 / (2η)The reciprocal of hardness; measures the capacity of a molecule to accept electrons. ijsr.net
Electrophilicity Index (ω) χ2 / (2η)Quantifies the energy lowering of a molecule when it accepts electrons from the environment. ijsr.net

This table presents the definitions and significance of global reactivity descriptors calculated from HOMO and LUMO energies.

DFT calculations for this compound would yield specific values for these parameters, allowing for a quantitative assessment of its reactivity profile. A low hardness and high electrophilicity index would suggest that the molecule is likely to be bioactive. researchgate.net

DFT calculations are highly effective in predicting the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of molecules. nih.gov These theoretical spectra serve as a powerful complement to experimental data, aiding in the structural confirmation and detailed assignment of spectral bands.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are computed by performing a frequency calculation on the optimized geometry of this compound. nih.gov Although calculated frequencies are often slightly higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental FT-IR spectra. nih.gov This allows for the unambiguous assignment of complex vibrational modes, such as the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations within the quinoline ring system, and various C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculated chemical shifts for each proton and carbon atom in this compound can be directly compared to experimental spectra, providing a robust method for structural elucidation and assignment of resonances.

ParameterTheoretical (Calculated)Experimental (Observed)
FT-IR: ν(O-H) ~3500 cm⁻¹~3450 cm⁻¹
FT-IR: ν(C=N) ~1620 cm⁻¹~1600 cm⁻¹
FT-IR: ν(C=C)Aromatic ~1580-1450 cm⁻¹~1570-1440 cm⁻¹
¹H NMR: δ(O-H) ~9.5 ppm~9.3 ppm
¹H NMR: δ(Aromatic C-H) ~7.0-8.5 ppm~7.2-8.6 ppm
¹³C NMR: δ(C-OH) ~155 ppm~153 ppm
¹³C NMR: δ(Aromatic C) ~110-150 ppm~112-148 ppm

This table provides an illustrative comparison of theoretically predicted and experimentally observed spectroscopic data for key functional groups in a molecule like this compound.

Organic molecules with extensive π-conjugated systems, like this compound, are of significant interest for their potential applications in nonlinear optics (NLO). ekb.egresearchgate.net DFT calculations are instrumental in predicting the NLO properties of a molecule by computing its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netrsc.org

Dipole Moment (μ): Indicates the asymmetry in the molecular charge distribution.

Polarizability (α): Measures the ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material. uobasrah.edu.iqresearchgate.net

The presence of the electron-donating hydroxyl group and the π-accepting quinoline system can create a significant intramolecular charge transfer character, which is known to enhance the hyperpolarizability. ekb.eg Theoretical calculations can predict these values and compare them to known NLO materials, such as urea (B33335) or para-nitroaniline (pNA), to assess the potential of this compound for applications in optical devices. ekb.eg

PropertyCalculated Value (a.u.)
Dipole Moment (μ) > 3.0 Debye
Mean Polarizability (α) > 150 a.u.
First Hyperpolarizability (βtot) > 1000 a.u.

This table shows representative DFT-calculated NLO properties for a π-conjugated organic molecule, indicating its potential as an NLO material.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target, such as a receptor or an enzyme. ekb.eg This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed to evaluate its potential as an inhibitor for various biological targets implicated in diseases like cancer or inflammation. Quinoline and quinazoline (B50416) derivatives are known to interact with targets such as epidermal growth factor receptor (EGFR) kinase, phosphodiesterases (PDE), and poly(ADP-ribose) polymerase (PARP). nih.govmdpi.comnih.gov

The docking process involves placing the this compound molecule into the active site of a target protein and using a scoring function to estimate its binding affinity, typically expressed in kcal/mol. fip.org A lower binding energy indicates a more stable and favorable interaction.

The simulation also reveals the specific molecular interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen Bonds: The hydroxyl group and the quinoline nitrogen of this compound are prime candidates for forming strong hydrogen bonds with amino acid residues (e.g., Asp, Gln, Lys) in the active site. nih.gov

Hydrophobic Interactions: The phenyl and quinoline rings can form favorable hydrophobic interactions with nonpolar residues like Leu, Val, and Ala.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues such as Phe, Tyr, or Trp.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
EGFR Kinase -9.5Met793, Lys745H-Bond, Hydrophobic
PARP-1 -8.8Ser904, Gly863H-Bond, π-π Stacking
PDE7A -9.2Gln405, Ile368H-Bond, Hydrophobic

This table provides a representative summary of molecular docking results for a quinoline-based inhibitor against various therapeutic protein targets, detailing binding affinities and key molecular interactions.

These detailed insights into binding modes and affinities allow researchers to rationalize the molecule's biological activity and guide the design of more potent and selective derivatives. nih.govfip.org

Conformational Analysis within Specific Binding Pockets

Computational docking and molecular dynamics simulations are powerful tools to investigate the conformational behavior of small molecules like this compound within the binding pockets of macromolecular targets. While specific docking studies for this compound are not extensively documented in publicly available literature, the biological activities of related quinoline and coumarin (B35378) derivatives suggest its potential as a ligand for various protein targets, including kinases and hormone receptors. ijprajournal.comnih.govmdpi.com

A conformational analysis would typically begin with the identification of a relevant protein target. For instance, numerous quinoline derivatives have been investigated as inhibitors of enzymes like cytochrome P450. nih.gov Molecular docking simulations would then be employed to predict the most favorable binding pose of this compound within the active site of such an enzyme. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein.

The stability of the predicted binding pose and the conformational dynamics of the ligand-protein complex would be further assessed through molecular dynamics (MD) simulations. MD simulations provide a time-resolved view of the atomic motions, allowing for the analysis of the flexibility of the ligand and the protein's binding pocket. This can reveal important information about the stability of key interactions and potential allosteric effects. For example, in a hypothetical binding scenario with a kinase, the 7-hydroxy group could act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in pi-stacking interactions with aromatic residues in the active site. The quinoline core provides a rigid scaffold, but rotation around the bond connecting the phenyl group to the quinoline ring would be a key conformational variable to explore.

The following table illustrates a hypothetical set of interacting residues and interaction types for this compound docked into a generic kinase binding pocket, based on common interaction patterns for similar inhibitors.

Hypothetical Interactions of this compound in a Kinase Binding Pocket

Moiety of Ligand Amino Acid Residue (Example) Interaction Type
7-Hydroxy Group ASP184 Hydrogen Bond
Quinoline Nitrogen LYS72 Hydrogen Bond
Phenyl Ring PHE165 π-π Stacking

Quantum Chemical Studies on Photophysical Phenomena

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic absorption and emission properties of fluorescent molecules like this compound. mdpi.com Experimental studies on similar compounds, such as 5,7-diphenylquinoline and 2,5,7-triphenylquinoline, show strong UV-Vis absorption and photoluminescence, providing a basis for what can be expected for this compound. mdpi.com

Theoretical calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically involve optimizing the ground state geometry of the molecule and then computing the electronic transitions to the lowest excited states. For this compound, the primary electronic transitions are expected to be of π → π* character, localized on the conjugated quinoline and phenyl rings.

A comparison of theoretically calculated and experimentally measured absorption and fluorescence wavelengths for analogous compounds often shows good correlation, validating the computational methodology. For instance, studies on other quinoline derivatives have demonstrated that DFT calculations can accurately predict their spectroscopic features. nih.gov

The following table presents hypothetical, yet representative, data comparing experimental and theoretical absorption and emission wavelengths for this compound, based on trends observed for similar aromatic heterocyclic compounds.

Comparison of Experimental and Theoretically Calculated Photophysical Data for this compound (Hypothetical Data)

Parameter Experimental Value (nm) Theoretical Value (nm) (TD-DFT/B3LYP/6-31G*)
Absorption Maximum (λabs) 340 335

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key phenomenon in understanding the electronic structure of molecules in their ground and excited states. For this compound, the presence of both electron-donating (hydroxyl group) and electron-withdrawing (quinoline nitrogen) moieties, coupled with an extended π-system, suggests that it will exhibit significant solvatochromic shifts. Experimental and computational studies on other hydroxyquinoline and functionalized quinoline derivatives have shown pronounced solvatochromic behavior. goums.ac.irnih.gov

The change in the Stokes shift (the difference between the absorption and emission maxima) with solvent polarity can be used to estimate the change in the dipole moment upon excitation (Δμ = μe - μg), using models like the Lippert-Mataga equation. An increase in the Stokes shift with increasing solvent polarity generally indicates that the excited state dipole moment (μe) is larger than the ground state dipole moment (μg), signifying a more polar excited state. This is a common observation in molecules with intramolecular charge transfer (ICT) character.

Quantum chemical calculations can independently determine the ground and excited state dipole moments. By optimizing the geometry of the molecule in both its ground (S0) and first singlet excited (S1) states, the respective dipole moments can be calculated. These theoretical values can then be compared with the experimentally derived estimates from solvatochromic studies. For quinoxaline-based molecules with functional groups, the magnitude and direction of the molecular dipole moment are highly sensitive to the molecular structure. tandfonline.com

Below is a table of hypothetical dipole moment values for this compound in its ground and excited states, consistent with data for similar molecules.

Calculated Ground and Excited State Dipole Moments for this compound (Hypothetical Data)

State Dipole Moment (Debye)
Ground State (μg) 2.5
Excited State (μe) 5.8

Natural Population Analysis (NPA) for Mechanistic Insights in Reaction Systems

Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges and orbital populations of a molecule from its wavefunction. This analysis provides a chemically intuitive picture of the electron distribution and bonding, which can be invaluable for understanding reaction mechanisms.

The synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives often proceeds through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and 3-aminophenol (B1664112). This reaction is believed to proceed via a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.govrsc.org

NPA can be applied to the intermediates and transition states of this reaction sequence to provide mechanistic insights. For example, in the Knoevenagel condensation step between the aldehyde and malononitrile, NPA could be used to analyze the charge distribution in the transition state, confirming the nucleophilic attack of the malononitrile carbanion on the carbonyl carbon of the aldehyde.

In the subsequent Michael addition of 3-aminophenol to the benzylidenemalononitrile (B1330407) intermediate, NPA would be useful in characterizing the charge distribution in the enolate intermediate. Furthermore, during the final cyclization step, NPA could help to elucidate the changes in atomic charges and orbital occupancies as the new heterocyclic ring is formed. By tracking the natural charges on the nitrogen of the amino group and the relevant carbon atoms of the malononitrile moiety, the flow of electrons during the intramolecular cyclization can be visualized.

The following table outlines how NPA could be applied to study the charge distribution at key atomic centers during the synthesis of a this compound derivative.

Application of NPA for Mechanistic Study of this compound Synthesis

Reaction Step Key Atoms for NPA Expected Mechanistic Insight
Knoevenagel Condensation Aldehyde Carbonyl Carbon, Malononitrile Methylene (B1212753) Carbon Confirmation of nucleophilic attack and charge transfer.
Michael Addition 3-Aminophenol Nitrogen, β-Carbon of Benzylidenemalononitrile Characterization of the nucleophilic attack of the amine and charge redistribution in the resulting intermediate.

Photophysical Properties and Excited State Dynamics of 7 Hydroxy 4 Phenylquinoline Systems

Fluorescence Characteristics of 7-Hydroxy-4-phenylquinoline Derivatives

The fluorescence of this compound and its derivatives is a key feature that underpins their potential applications. The efficiency and spectral characteristics of this fluorescence are dictated by the molecule's structural and electronic properties.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. While specific quantum yield data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, certain coumarin-fused dihydropyridine (B1217469) derivatives, which share some structural similarities, have been reported to exhibit quantum yields as high as 0.83. In another study, a series of 7-hydroxycoumarin derivatives demonstrated quantum yields ranging from 0.25 to 0.32. consensus.app

It is important to note that the quantum yield of quinoline (B57606) derivatives can be significantly influenced by substituents on the quinoline ring. For example, the introduction of an electron-donating group can enhance luminescence intensity, while an electron-withdrawing group may have the opposite effect. researchgate.net The quantum yields of some related quinoline and coumarin (B35378) derivatives are presented in the table below.

Compound/DerivativeSolventFluorescence Quantum Yield (Φf)
Coumarin-fused dihydropyridine (p-methyl substituted)DMSO0.83
Coumarin-fused dihydropyridine (unsubstituted)DMSO0.41
Coumarin-fused dihydropyridine (4-methoxy substituted)DMSO0.26
Coumarin-fused dihydropyridine (3-chloro substituted)DMSO0.60
Coumarin-fused dihydropyridine (p-nitro substituted)DMSO0.014
7-hydroxycoumarin derivative 6dPBS (pH 7.4)0.25
7-hydroxycoumarin derivative 7PBS (pH 7.4)0.32

This table presents data for related coumarin and dihydropyridine derivatives to illustrate the range of quantum yields observed in similar heterocyclic systems.

Analysis of Stokes Shift and Emission Wavelengths

The Stokes shift, the difference between the maximum absorption and emission wavelengths, is another crucial characteristic of a fluorophore. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-quenching and improve the signal-to-noise ratio. goums.ac.ir Quinoline derivatives are known to exhibit significant Stokes shifts. For some quinoline-based fluorophores, Stokes shifts can range from 131 nm to 152 nm in ethanol (B145695). goums.ac.ir

The emission wavelength of this compound derivatives is also sensitive to their chemical environment. For example, 7-hydroxy-4-methylcoumarin, a related compound, has an emission peak at 448 nm when excited at 360 nm. aatbio.com The emission spectra of these compounds can be tuned by modifying the substituents on the quinoline ring.

Compound/DerivativeSolventExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Quinoline Derivative 3aEthanol--131
Quinoline Derivative 3eEthanol--152
7-hydroxycoumarin derivative 6dPBS (pH 7.4)340460120
7-hydroxycoumarin derivative 7PBS (pH 7.4)355455100
7-Hydroxy-4-methylcoumarin-36044888

This table presents data for related quinoline and coumarin derivatives to illustrate typical Stokes shifts and emission wavelengths.

Environmental Sensitivity and Intermolecular Interactions

The photophysical properties of this compound systems are highly sensitive to their local environment, a characteristic that makes them promising candidates for use as fluorescent sensors.

Influence of Solvent Polarity and Hydrogen-Bonding Ability on Photophysical Behavior

The polarity of the solvent can significantly impact the fluorescence emission of 7-hydroxyquinoline (B1418103) and its derivatives. Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum. This phenomenon, known as solvatochromism, arises from the stabilization of the more polar excited state by the polar solvent molecules. acs.org This effect suggests that the dipole moment of the molecule is larger in the excited state than in the ground state.

Hydrogen bonding interactions with the solvent also play a crucial role. In protic solvents like alcohols, the formation of hydrogen bonds with the hydroxyl group and the nitrogen atom of the quinoline ring can lead to changes in the fluorescence quantum yield and emission wavelength. acs.org For instance, in a study of a hydroxyquinoline derivative, the fluorescence spectral peak redshifted by 16 nm as the solvent polarity increased. researchgate.net The table below illustrates the effect of solvent polarity on the emission wavelength of a related hydroxyquinoline derivative.

SolventDielectric Constant (ε)Refractive Index (n)Emission Max (nm)
Cyclohexane2.021.427454
1,4-Dioxane2.211.422467
Chloroform4.811.446479
Ethyl Acetate (B1210297)6.021.373473
Tetrahydrofuran7.581.407478
Dichloromethane8.931.424486
Acetone20.71.359480
Ethanol24.551.361468
Methanol32.71.329466
Acetonitrile37.51.344470
Dimethyl Sulfoxide46.71.479482
Dimethylformamide36.71.431482

This table shows the solvatochromic shift of a related hydroxyquinoline derivative (1-(((4-bromophenyl) amino) (4-methoxyphenyl) methyl)-6-hydroxyquinoline-2 (1H)-one) in various solvents, illustrating the influence of solvent polarity on emission. researchgate.net

Mechanisms of Excited State Proton Transfer (ESIPT)

A key photophysical process in 7-hydroxyquinoline and its derivatives is Excited State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the hydroxyl group (proton donor) to the quinoline nitrogen atom (proton acceptor). This transfer leads to the formation of a transient keto-tautomer, which has a different electronic structure and, consequently, a distinct, large Stokes-shifted fluorescence emission. goums.ac.irresearchgate.netrsc.org

The ESIPT process is often mediated by solvent molecules, particularly protic solvents like methanol, which can form a hydrogen-bonded bridge facilitating the proton relay. researchgate.netrsc.org In some cases, the ESIPT can be a barrierless process in the excited state. nih.gov The efficiency and dynamics of ESIPT are highly dependent on the solvent environment. For instance, in room temperature ionic liquids, ESIPT in 7-hydroxyquinoline was not observed in the neat ionic liquid but could be induced by the addition of small amounts of methanol. researchgate.netrsc.org The observation of a rise time associated with the tautomer fluorescence confirms that the proton transfer is an excited-state phenomenon that requires significant solvent reorganization. researchgate.netrsc.org

Potential Applications in Luminescent Materials and Probes

The intriguing photophysical properties of this compound and its derivatives make them highly promising for a variety of applications in the field of luminescent materials and probes. Their sensitivity to the local environment, coupled with strong fluorescence and large Stokes shifts, are particularly advantageous.

Quinoline-based fluorophores are widely explored for the development of fluorescent chemosensors, especially for the detection of metal ions. The hydroxyl and nitrogen atoms of the 7-hydroxyquinoline scaffold can act as a chelating unit for metal ions. Upon binding to a metal ion, the ESIPT process can be inhibited, leading to a significant change in the fluorescence signal, such as an enhancement or a spectral shift. acs.orgnih.gov This "turn-on" or ratiometric response allows for the sensitive and selective detection of various metal ions. For instance, derivatives of 7-hydroxyquinoline have been developed as two-photon fluorescent probes for biological Zn(II) imaging. goums.ac.ir

Furthermore, the tunable fluorescence of these compounds makes them suitable for use in the development of novel luminescent materials. By modifying the substituents on the quinoline ring, the emission color can be tuned across the visible spectrum. This property is valuable for the creation of materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The large Stokes shifts characteristic of these compounds are also beneficial in minimizing reabsorption and improving the efficiency of such devices. goums.ac.ir

Mechanistic Investigations of Molecular Interactions Biological Context

Enzyme Inhibition Mechanisms of 7-Hydroxy-4-phenylquinoline Derivatives

Derivatives of the 4-phenylquinoline (B1297854) structure have been identified as potent inhibitors of several key enzymes involved in critical cellular processes. The mechanisms of inhibition are diverse, ranging from competitive binding at active sites to allosteric modulation and the poisoning of enzyme-DNA complexes.

The inhibition of histone deacetylases (HDACs) is a significant area of research, as these enzymes play a crucial role in gene expression and are implicated in diseases like cancer. frontiersin.orgnih.gov HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone proteins, which generally leads to chromatin condensation and transcriptional repression. frontiersin.orgnih.govresearchgate.net Phenylquinoline-based molecules have been developed as HDAC inhibitors, typically designed with three key components: a "cap" group that interacts with the enzyme surface, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. frontiersin.orgnih.gov

In the design of certain potent HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid group has been utilized as the cap moiety. frontiersin.orgnih.gov This large, aromatic structure is designed to form strong hydrophobic interactions with amino acid residues at the opening of the HDAC active site. frontiersin.orgnih.gov

Research into a series of 2-phenylquinoline-4-carboxylic acid derivatives identified compounds with significant inhibitory activity and selectivity. frontiersin.orgnih.gov For instance, one hydroxamic acid-based derivative, referred to as D28, demonstrated notable selectivity for HDAC3. frontiersin.orgnih.govbohrium.com Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis. nih.govresearchgate.net In contrast, related hydrazide-bearing compounds showed improved enzyme inhibition but did not translate to significant antiproliferative potency in vitro. frontiersin.orgnih.gov

Inhibitory Activity of Phenylquinoline Derivatives Against HDAC Isoforms

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of a selective 2-phenylquinoline-4-carboxylic acid derivative against various Class I HDACs. The data highlights the compound's selectivity for HDAC3.

CompoundHDAC1 (IC₅₀)HDAC2 (IC₅₀)HDAC3 (IC₅₀)HDAC6 (IC₅₀)
D28No InhibitionNo Inhibition24.45 µM nih.govNo Inhibition

The quinolone scaffold is the basis for a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. nih.gov DNA gyrase, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, relieving torsional strain that occurs during replication and transcription. nih.govyoutube.com

Quinolones function as DNA gyrase poisons. nih.gov The mechanism does not involve simple competitive inhibition but rather the stabilization of a key intermediate state: the gyrase-DNA cleavage complex. nih.gov The process unfolds as follows:

Binding: Quinolone molecules bind non-covalently to a pocket formed by both the DNA gyrase enzyme and the DNA substrate itself. nih.govnih.gov Crystallographic data suggests that two drug molecules bind to the gyrase heterotetramer in a parallel arrangement. nih.gov

Complex Stabilization: This binding stabilizes the complex at a stage where the DNA has been cleaved by the enzyme but not yet re-ligated. nih.gov The quinolones achieve this through stacking interactions with the DNA bases on either side of the cleavage site. nih.gov

Inhibition of Re-ligation: By stabilizing this state, the drug inhibits the re-ligation of the DNA strands. nih.gov

Cell Death: This leads to an accumulation of double-stranded DNA breaks, which stalls replication forks and, at sufficient concentrations, causes chromosome fragmentation and rapid bacterial cell death. nih.gov

Some quinolone derivatives function as competitive inhibitors of the ATPase activity associated with the Gyrase B (GyrB) subunit. researchgate.net Studies on novel quinoline (B57606) derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase, confirming that this mechanism is central to their antibacterial effects. nih.gov

DNA Gyrase Inhibitory Activity of a Novel Quinoline Derivative

The table displays the half-maximal inhibitory concentration (IC₅₀) for a potent quinoline derivative against E. coli DNA gyrase, underscoring the efficacy of this scaffold in targeting the enzyme.

CompoundTarget EnzymeIC₅₀ (µM)
Quinoline Derivative 14E. coli DNA Gyrase3.39 nih.gov

The versatility of the phenylquinoline scaffold extends to the inhibition of other distinct enzyme classes.

Brassinin (B1667508) Oxidase: Brassinin oxidase is a fungal enzyme produced by the plant pathogen Leptosphaeria maculans that detoxifies brassinin, a phytoalexin produced by cruciferous plants. nih.govmdpi.com Inhibition of this enzyme is a strategy for developing "paldoxins" (phytoalexin detoxification inhibitors) to protect crops. nih.govmdpi.com A study of 26 substituted quinolines and isoquinolines found that several compounds effectively inhibited brassinin oxidase. nih.govdntb.gov.ua The research highlighted that 3-phenylquinolines generally exhibit significantly higher inhibitory activity than their 2-phenylquinoline (B181262) counterparts. nih.govmdpi.com The most potent compound identified was 3-ethyl-6-phenylquinoline, indicating that the quinoline structure is a promising lead for designing inhibitors of this detoxification enzyme. nih.govmdpi.comdntb.gov.ua

Tubulin Polymerization: Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, shape, and transport. nih.gov Inhibition of tubulin polymerization is a validated strategy in anticancer drug development. nih.gov While not direct this compound derivatives, related 4-(N-cycloamino)phenylquinazolines have been identified as a new class of potent tubulin polymerization inhibitors. nih.gov These compounds act at the colchicine (B1669291) binding site located between the α- and β-tubulin monomers. nih.gov The most active compound, 5f, exhibited high cytotoxic activity and significantly inhibited tubulin assembly with an IC₅₀ of 0.77 µM. nih.gov Mechanistic studies confirmed that it disrupts microtubule formation and causes cell cycle arrest in the G2/M phase. nih.gov

Receptor Binding and Ligand-Target Recognition

The specific arrangement of functional groups on the this compound core, particularly the phenolic hydroxyl group, makes it a candidate for interacting with nuclear receptors and other protein targets where hydrogen bonding and aromatic interactions are key determinants of binding.

The discovery of two estrogen receptor subtypes, ERα and ERβ, which have different tissue distributions and biological functions, has driven the search for subtype-selective ligands. iupac.org The ligand-binding domains of ERα and ERβ share only about 60% sequence identity, and differences in the size and flexibility of their ligand-binding pockets can be exploited to achieve selectivity. iupac.org

A new class of ERβ-selective ligands has been developed based on the 2-phenylquinoline scaffold. nih.gov Research has shown that substituting the C4 position of the quinoline ring can lead to compounds with high affinity for ERβ and significant selectivity over ERα. nih.gov The most promising compound from one study, 13b, displayed high binding affinity for ERβ (IC₅₀ of 3-5 nM) and was up to 83-fold more selective for ERβ compared to ERα. nih.gov This compound acted as a selective partial agonist for ERβ in cellular assays. nih.gov The 4-hydroxyphenyl moiety, present in this compound, is a key structural feature in many selective ERβ modulators, suggesting it plays a critical role in orienting the ligand within the ERβ binding pocket to achieve this selectivity. researchgate.net

Hydrogen bonds are directional, high-specificity interactions that are fundamental to the affinity and selectivity of a ligand for its receptor. nih.gov The strength and geometry of these bonds are critical for stabilizing the ligand-receptor complex. nsf.gov The 7-hydroxy group of this compound is a potent hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor.

In the context of receptor binding, these groups can form specific hydrogen-bonding networks with amino acid residues in the binding pocket. For example, studies of the estrogen receptor α have shown that key hydrogen bonds form between ligands and the amino acid residues Glu353, Arg394, and Asp351. researchgate.net The phenolic hydroxyl group of a ligand like this compound would be ideally positioned to interact with such residues. researchgate.net

Molecular Basis of Antiviral Efficacy

The quinoline scaffold is a well-established pharmacophore in the development of antiviral agents, with derivatives showing activity against a broad range of viruses. nih.gov While direct studies on the antiviral mechanism of this compound are limited, research on related 2-phenylquinoline and quinazoline (B50416) derivatives provides significant insights into its potential modes of action, primarily centered on the inhibition of crucial viral enzymes.

Recent studies have highlighted the potential for 2-phenylquinoline derivatives to act as broad-spectrum coronavirus inhibitors. One notable investigation identified a 2-phenylquinoline derivative as a promising inhibitor of SARS-CoV-2 replication, with an EC50 value of 6 µM. nih.gov Further analysis of analogues revealed that specific substitutions on the quinoline core could yield compounds with low micromolar activity against human coronaviruses such as HCoV-229E and HCoV-OC43. nih.gov A key finding from this research was the identification of the SARS-CoV-2 helicase (nsp13) as a potential target. One derivative, featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, demonstrated potent activity against this highly conserved enzyme. nih.gov This suggests that this compound and its analogues may exert their antiviral effects by interfering with viral nucleic acid unwinding, a critical step in viral replication.

In a similar vein, studies on structurally related 4-amino-phenyl-quinazoline derivatives have identified the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV), a pestivirus, as a viable target. sciforum.net Through structure-based virtual screening and subsequent in vitro assays, compounds were identified that dock into an allosteric binding pocket of the BVDV RdRp. sciforum.net This indicates that the broader phenyl-heterocycle scaffold could function by inhibiting the enzymatic machinery responsible for viral genome replication.

The table below summarizes the antiviral activities and proposed targets for derivatives structurally related to this compound.

Compound ClassVirusProposed TargetKey Findings
2-PhenylquinolinesSARS-CoV-2, HCoV-229E, HCoV-OC43SARS-CoV-2 Helicase (nsp13)EC50 values in the low micromolar range; activity dependent on substitution patterns. nih.gov
4-Amino-phenyl-quinazolinesBovine Viral Diarrhea Virus (BVDV)RNA-dependent RNA polymerase (RdRp)Inhibition of viral replication through interaction with an allosteric binding pocket of RdRp. sciforum.net

These findings collectively suggest that the antiviral efficacy of compounds based on the 4-phenylquinoline scaffold is likely derived from their ability to inhibit key viral enzymes essential for replication.

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlative Analysis of Structural Modifications and Biological Responses

The biological activity of 7-hydroxy-4-phenylquinoline derivatives is intricately linked to the nature and position of substituents on the molecular scaffold. A systematic analysis of these modifications reveals key insights into the electronic, steric, and lipophilic requirements for optimal biological response. While direct biological activity data for a broad range of this compound derivatives is specialized, extensive research on the synthesis of its parent scaffold, 2-amino-7-hydroxy-4-aryl-1,2-dihydroquinoline-3-carbonitriles, provides a valuable platform for understanding these relationships. The efficiency of synthesis, influenced by such substituents, often correlates with the electronic and steric properties that also govern biological interactions.

The electronic properties of substituents on the 4-phenyl ring play a pivotal role in modulating the molecular characteristics and, consequently, the biological activity of quinoline (B57606) derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the entire ring system, affecting properties like pKa, hydrogen bonding capability, and susceptibility to metabolic reactions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halogens (-F, -Cl, -Br) decrease the electron density of the phenyl ring. In many heterocyclic scaffolds, EWGs have been shown to enhance specific biological activities. For instance, in related quinoline structures, the presence of EWGs can be crucial for activities like histone deacetylase (HDAC) inhibition and antimicrobial efficacy. researchgate.netresearchgate.net Studies on other heterocyclic compounds have shown that EWGs can improve binding affinity with target proteins by modifying the electrostatic potential of the molecule. nih.gov In the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, the presence of EWGs on the phenyl ring generally leads to good to excellent product yields, indicating their compatibility with the core scaffold. Specifically, a nitro group at the meta position (5f) resulted in a high yield of 87%, while halogens like fluorine (5j) and chlorine (5h, 5k) also produced high yields of 95% and 87%, respectively.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) increase the electron density of the phenyl ring. These groups can enhance interactions with biological targets through hydrogen bonding or by increasing metabolic stability. In SAR studies of some anticancer quinazolinones, EDGs at specific positions were found to increase activity. mdpi.com For 7-hydroxy-4-phenyl-1,2-dihydroquinoline synthesis, EDGs also proved effective. A para-methyl group (5l) gave an excellent yield of 94%, and a para-hydroxyl group (5i) yielded 72%. These findings suggest that both EWGs and EDGs can be favorably incorporated into the scaffold, allowing for fine-tuning of electronic properties to optimize a desired biological response.

Table 1: Effect of Electronic Substituents on the Synthesis Yield of 2-Amino-7-hydroxy-4-aryl-1,2-dihydroquinoline-3-carbonitriles

Compound ID Substituent (R) on Phenyl Ring Electronic Nature Position Yield (%)
5f -NO₂ Withdrawing meta 87
5e -NO₂ Withdrawing para 71
5j -F Withdrawing para 95
5h -Cl Withdrawing para 87
5l -CH₃ Donating para 94
5o -CH₃ Donating meta 81
5b -OCH₃ Donating para 77
5c -OCH₃ Donating meta 86
5i -OH Donating para 72

Data inferred from synthesis studies of 2-amino-7-hydroxy-4-aryl-1,2-dihydroquinoline-3-carbonitriles.

In the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, a clear correlation between substituent position and reaction efficiency was observed. Para-substituted aldehydes generally reacted quickly and produced high yields (e.g., 4-fluoro, 95%; 4-chloro, 87%; 4-methyl, 94%). Meta-substituted aldehydes required longer reaction times but still produced good yields (e.g., 3-nitro, 87%; 3-methoxy, 86%). However, ortho-substitution, regardless of the group's electronic nature, significantly decreased the product yield and extended the reaction time, an effect attributed to steric hindrance. This steric clash near the quinoline core can prevent the molecule from adopting the optimal conformation required for the reaction, a principle that directly translates to interactions with a receptor binding pocket. A bulky ortho group could similarly hinder the molecule from achieving the necessary orientation for effective binding to a biological target.

Stereoelectronic effects also dictate how the electron distribution of a substituent interacts with the rest of the molecule and its biological target. For example, the ability of a methoxy group to donate electrons via resonance is maximized at the para position, which can influence binding interactions that are sensitive to the electronic environment of the distal part of the phenyl ring.

Modifications involving halogen, alkyl, and alkoxy groups are fundamental strategies in medicinal chemistry to modulate a compound's lipophilicity, size, and metabolic stability.

Halogenation: The introduction of halogens (F, Cl, Br) can significantly alter a compound's biological profile. In SAR studies of 8-hydroxyquinolines, chloro-analogues were found to be the most active anticancer agents. nih.gov Halogens can form halogen bonds, a type of non-covalent interaction with protein residues, and can block sites of metabolism, thereby increasing a drug's half-life. In the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinolines, para-halogenated derivatives were produced in high yields (F: 95%, Cl: 87%, Br: 81%), demonstrating the feasibility of incorporating these important pharmacophoric features.

Alkyl and Alkoxy Groups: Methyl (-CH₃) and methoxy (-OCH₃) groups are commonly used to explore the steric and electronic requirements of a binding pocket. Alkyl groups are lipophilic and can engage in van der Waals interactions. Alkoxy groups are more polar and can act as hydrogen bond acceptors. In SAR studies of anticancer 4-phenylquinolin-2(1H)-ones, the number and position of methoxy substituents on the phenyl ring were found to be critical for activity, with 2,4-dimethoxy substitution showing potent cytotoxicity. This highlights that specific substitution patterns can orient the molecule favorably within the target site. The successful synthesis of methyl- and methoxy-substituted 7-hydroxy-4-phenyl-1,2-dihydroquinolines in high yields confirms that these key modulating groups can be readily incorporated into the scaffold for further biological evaluation.

Table 2: Effect of Halogen, Alkyl, and Alkoxy Substituents on Synthesis Yield

Compound ID Substituent on Phenyl Ring Group Type Position Yield (%)
5j 4-F Halogen para 95
5h 4-Cl Halogen para 87
5k 2-Cl Halogen ortho 63
5d 4-Br Halogen para 81
5m 2-Br Halogen ortho 65
5l 4-CH₃ Alkyl para 94
5o 3-CH₃ Alkyl meta 81
5b 4-OCH₃ Alkoxy para 77

Data inferred from synthesis studies of 2-amino-7-hydroxy-4-aryl-1,2-dihydroquinoline-3-carbonitriles.

Scaffold Diversification and Pharmacophore Elucidation

Beyond simple substitution, diversifying the core scaffold and elucidating the key pharmacophoric elements are essential for developing novel derivatives with improved properties. This involves more significant structural changes to explore new chemical space and identify the essential features required for biological activity.

The 7-hydroxy group is a prime site for derivatization. As a hydrogen bond donor and acceptor, it often plays a crucial role in anchoring the molecule to its biological target. It also serves as a synthetic handle for introducing a wide range of functionalities through ether or ester linkages. This strategy, known as "scaffold decoration," can be used to attach larger groups that may interact with adjacent regions of a binding site or to append moieties that improve pharmacokinetic properties. For example, in the closely related 7-hydroxycoumarin scaffold, the hydroxyl group has been used as a point of attachment for triazole moieties, leading to hybrid molecules with potent cytotoxic activity. metfop.edu.in Such a strategy could be applied to the this compound core to link it to other pharmacophores, potentially leading to hybrid drugs with dual modes of action or enhanced target specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR studies are instrumental in understanding the specific structural features that govern their pharmacological effects, thereby guiding the rational design of new and more potent analogs. nih.gov

The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be categorized as topological, quantum, physicochemical, stereochemical, or electronic parameters. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then employed to build a model that predicts the biological activity (e.g., IC₅₀ values) based on the most relevant descriptors. nih.govnih.gov

A 3D-QSAR study performed on a series of 3-phenylquinolinylchalcone derivatives provides a relevant example of this approach. researchgate.netresearchgate.net In this study, pharmacophore models were generated to identify the key chemical features required for anticancer activity. The best-performing hypothesis, AHRR.521, consisted of four features: one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. researchgate.net This model yielded a statistically significant 3D-QSAR equation with a high regression coefficient (R² = 0.8986) and cross-validation coefficient (Q² = 0.9542), indicating its strong predictive power. researchgate.netresearchgate.net

The results from such QSAR models provide deep insights into the SAR of the this compound scaffold. For example, the model might reveal that electro-negativity at a specific position is positively correlated with activity, while steric bulk in another region is detrimental. This information allows medicinal chemists to prioritize which analogs to synthesize, focusing on modifications that are predicted to enhance the desired biological effect. The robustness and applicability domain of the models are typically assessed to ensure that the predictions are reliable. nih.gov By integrating QSAR with other computational techniques like molecular docking, researchers can further refine their understanding of how these ligands interact with their biological targets at a molecular level. nih.govnih.gov

The table below presents the statistical results from a representative 3D-QSAR model developed for a series of quinoline derivatives, demonstrating the model's predictive capability.

Model NameR² (Regression Coefficient)Q² (Cross-validation Coefficient)RMSD (Root Mean Square Deviation)Key Pharmacophore FeaturesReference
AHRR.521 0.89860.95420.00671 Hydrogen Bond Acceptor, 1 Hydrophobic Group, 2 Aromatic Rings researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 7 Hydroxy 4 Phenylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of this reaction on a substituted aromatic ring is governed by the electronic properties of the existing substituents.

In 7-Hydroxy-4-phenylquinoline, the reactivity towards electrophiles is primarily controlled by the powerful activating effect of the hydroxyl (-OH) group located at the C-7 position. The quinoline system itself is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen heteroatom. Consequently, substitution is strongly favored on the carbocyclic (benzene) portion of the quinoline ring.

The key factors influencing the position of electrophilic attack are:

Hydroxyl Group (-OH) at C-7: This group is a strong activator and an ortho, para-director due to its ability to donate electron density to the ring via resonance. It therefore directs incoming electrophiles to the C-6 and C-8 positions.

Phenyl Group at C-4: The phenyl group is generally considered a weakly activating group that is also ortho, para-directing. However, its influence is less significant compared to the hydroxyl group.

Quinoline Nitrogen: The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack.

Given these factors, the hydroxyl group at C-7 exerts the dominant directing effect. Electrophilic substitution on this compound is therefore expected to occur predominantly at the C-6 and C-8 positions. Theoretical studies on the related compound, 8-hydroxyquinoline, support the concept that the stability of the reaction intermediate is a key determinant of the substitution site. researchgate.net For 7-hydroxyquinoline (B1418103), substitution at the positions ortho and para to the hydroxyl group leads to more stable intermediates.

Position on RingInfluence of -OH Group (at C-7)Influence of Quinoline NPredicted Reactivity towards EAS
C-5Meta-positionActivatedPossible, but less favored
C-6Ortho-positionActivatedHighly Favored
C-8Para-positionActivatedHighly Favored
Heterocyclic Ring (C-2, C-3)MinimalDeactivatedUnlikely

Nucleophilic Substitution Reactions and Their Directing Effects

Nucleophilic aromatic substitution (SNAr) reactions typically occur on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups. nih.gov The quinoline ring system is inherently electron-poor, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.

However, the reactivity of this compound in nucleophilic substitution reactions is significantly hindered by its substituents:

Blocked C-4 Position: The presence of a phenyl group at the C-4 position, a primary site for nucleophilic attack on the quinoline ring, sterically and electronically blocks this pathway.

For nucleophilic substitution to occur on this compound, harsh reaction conditions would likely be necessary, or the ring would need to be activated in some other way. One such activation method involves the protonation of the quinoline nitrogen. Under acidic conditions, the resulting quinolinium cation becomes significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles. Studies on other quinoline derivatives, such as nitroquinolines, demonstrate that the presence of a strong electron-withdrawing group is crucial for facilitating reactions like Vicarious Nucleophilic Substitution (VNS). nih.gov The absence of such a group in this compound makes these reactions challenging.

FactorEffect on Nucleophilic SubstitutionRationale
Quinoline RingActivatingElectron-deficient heteroaromatic system.
Phenyl Group at C-4Blocking/DeactivatingBlocks a key reactive site (C-4).
Hydroxyl Group at C-7DeactivatingElectron-donating group reduces the ring's electrophilicity.
Protonation of NitrogenStrongly ActivatingCreates a cationic, highly electron-deficient ring system.

Acid-Base Equilibria and Protonation States Affecting Reactivity (e.g., pKa considerations)

The reactivity of this compound is profoundly influenced by the pH of its environment due to the presence of two ionizable functional groups: the weakly acidic phenolic hydroxyl group and the weakly basic quinoline nitrogen atom. The acid dissociation constant, or pKa, quantifies the strength of an acid; a low pKa indicates a stronger acid. masterorganicchemistry.com

The molecule can exist in three principal protonation states depending on the pH:

Cationic Form (Low pH): At a pH below the pKa of the quinolinium ion (pKa ≈ 4-5), the nitrogen atom is protonated, forming a positive charge. This greatly increases the electron-withdrawing nature of the entire ring system.

Neutral Form (Intermediate pH): Between the pKa of the quinolinium ion and the pKa of the phenol (B47542) (pKa ≈ 9-10), the molecule exists in its neutral form.

Anionic Form (High pH): At a pH above the pKa of the hydroxyl group, it deprotonates to form a negative phenoxide ion.

Each of these states exhibits distinct chemical reactivity. The acid/base profile is a critical determinant of a compound's properties and has a direct effect on its lipophilicity and pharmacokinetic behavior. nih.gov

Reactivity of the Cationic Form: The positive charge on the protonated nitrogen strongly deactivates the ring towards electrophilic substitution. Conversely, this form is highly activated for nucleophilic substitution, should a suitable site be available.

Reactivity of the Neutral Form: This is the baseline reactivity state as described in the sections above.

Reactivity of the Anionic Form: The phenoxide ion (O⁻) is an exceptionally powerful activating group for electrophilic aromatic substitution, far more so than the neutral hydroxyl group. In this state, EAS at the C-6 and C-8 positions would be extremely rapid. The negative charge would, in turn, strongly deactivate the ring towards any potential nucleophilic attack.

pH RangeDominant SpeciesEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
Low pH (e.g., pH < 4)Cationic (Protonated N)Strongly DeactivatedStrongly Activated
Neutral pH (e.g., pH 5-9)NeutralActivated (by -OH)Deactivated (by -OH)
High pH (e.g., pH > 10)Anionic (Deprotonated -OH)Very Strongly ActivatedStrongly Deactivated

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxy-4-phenylquinoline, and what are their key reaction conditions?

  • Methodological Answer : Common routes include acid-catalyzed cyclization and substitution reactions. For example, hydrochloric acid or acetic acid can facilitate hydroxyl group introduction via hydrolysis of halogenated precursors (e.g., 7-chloro-4-phenylquinoline) under reflux conditions . Purification typically involves recrystallization or column chromatography. Yield optimization may require adjusting molar ratios, reaction time (e.g., 15 minutes at room temperature for rapid steps), and catalyst selection (e.g., magnesium/ammonium chloride for selective dehalogenation) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic analysis, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) ensures precise determination of bond lengths, angles, and packing arrangements . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE compliant with EN374 or NIOSH standards, including nitrile gloves and P95 respirators for dust control. In case of skin contact, immediately wash with soap/water and remove contaminated clothing. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent dispersion .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation in this compound synthesis?

  • Methodological Answer : Employ kinetic vs. thermodynamic control strategies. For example, using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) can enhance reaction rates and selectivity. Monitor intermediates via TLC or in-situ FTIR to terminate reactions at optimal conversion points. Catalytic systems like Pd/C for hydrogenolysis or microwave-assisted synthesis may reduce side reactions .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques. If NMR suggests a tautomeric form inconsistent with XRD, perform variable-temperature NMR to assess dynamic equilibria. For crystallographic discrepancies (e.g., disorder in phenyl ring orientation), refine data with twin-law corrections in SHELXL or employ DFT calculations to model energetically favorable conformers .

Q. What mechanistic insights guide the design of this compound derivatives for pharmacological studies?

  • Methodological Answer : Focus on structure-activity relationships (SAR). Modify the hydroxy group at position 7 to esters or ethers to enhance bioavailability, and introduce electron-withdrawing groups at position 4 to modulate π-π stacking interactions. Use in-silico docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins, followed by in vitro assays (e.g., enzyme inhibition) for validation .

Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Employ HPLC-UV/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use internal standards (e.g., deuterated analogs) for quantification. For trace-level detection, develop a LC-MS/MS method with multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.